molecular formula C21H17ClN4O B4599627 2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide

2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide

Cat. No.: B4599627
M. Wt: 376.8 g/mol
InChI Key: FODXPCHKYVCPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.

    Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinoline core using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound might inhibit or activate specific pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)quinoline-4-carboxamide
  • N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide

Uniqueness

2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core and the presence of both chlorophenyl and pyrazole groups. This unique structure might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(1,5-dimethylpyrazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-10-20(25-26(13)2)24-21(27)17-12-19(14-6-5-7-15(22)11-14)23-18-9-4-3-8-16(17)18/h3-12H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODXPCHKYVCPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Reactant of Route 6
2-(3-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.